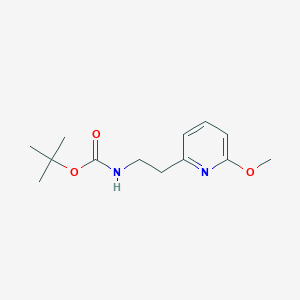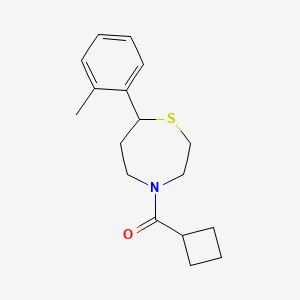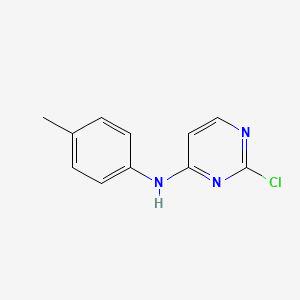![molecular formula C20H19N3O3S B2986986 2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 1705730-96-6](/img/structure/B2986986.png)
2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a biphenyl group through a sulfonyl linkage and an oxy-pyrazine group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the choice of precursors can greatly influence the outcome of the synthesis . The biphenyl group and the pyrazine group can be introduced through functionalization of the preformed pyrrolidine ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring, the biphenyl group, and the pyrazine group. The pyrrolidine ring, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. The pyrrolidine ring, for example, contributes to the three-dimensional structure of the molecule .Aplicaciones Científicas De Investigación
Potent Inhibitors for Kinase Activity
Research led by Sean T. Murphy et al. (2011) focused on the discovery of novel inhibitors for 3-phosphoinositide-dependent kinase (PDK1), pivotal in cancer progression. By modifying the pyrazine ring, they developed compounds with nanomolar potency and significant selectivity against PI3K/AKT-pathway kinases. These advancements underline the chemical's potential in targeted cancer therapy through structure-based drug design, enhancing ADME properties and achieving high cellular potency against tumor cell lines (Murphy et al., 2011).
Novel Antimicrobial Compounds
In another study, compounds synthesized from 2H-pyran and 2H-pyridine-2-ones derivatives were investigated for their antibacterial, antimycobacterial, and antifungal properties by H. Faidallah, K. A. Khan, and A. Asiri (2011). This research demonstrates the versatility of pyrazine derivatives in generating effective antimicrobial agents, thus contributing to the development of new therapeutic options for infectious diseases (Faidallah et al., 2011).
Anticancer, Anti-inflammatory, and Antioxidative Applications
The exploratory synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives by Meena V Patel et al. (2004) aimed at identifying potential COX-2 inhibitors showcases the application of pyrazine derivatives in creating compounds that selectively target COX-2 enzymes, offering a pathway to developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs (Patel et al., 2004).
Additionally, the antioxidative activity of heterocyclic compounds, including pyrazines found in coffee volatiles produced by the Maillard reaction, was investigated by Kenichi Yanagimoto et al. (2002). This study highlights the potential health benefits of these compounds, particularly their role in preventing oxidative stress-related diseases (Yanagimoto et al., 2002).
Direcciones Futuras
The compound “2-((1-([1,1’-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine” and similar compounds could be further investigated for their potential applications in medicinal chemistry. The influence of the stereochemistry of the pyrrolidine ring on the biological activity of these compounds is a particularly interesting area for future research .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may be involved in the disruption of essential biochemical pathways inMycobacterium tuberculosis .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the inhibition of growth or death ofMycobacterium tuberculosis .
Propiedades
IUPAC Name |
2-[1-(4-phenylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-27(25,19-8-6-17(7-9-19)16-4-2-1-3-5-16)23-13-10-18(15-23)26-20-14-21-11-12-22-20/h1-9,11-12,14,18H,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZSGOONPJAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


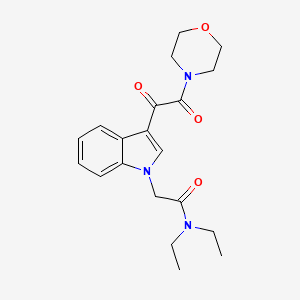
![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)
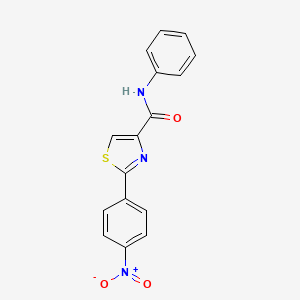
![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)
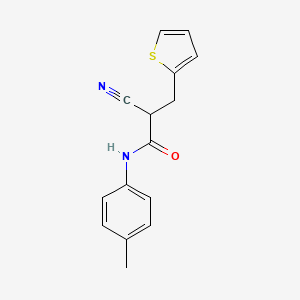
![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)
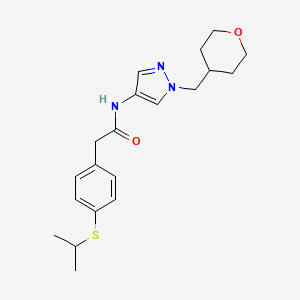
![N-(4-bromo-3-methylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2986914.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)
![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)
